REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:16]=[CH:15][C:5]([C:6]([NH:8][N:9]([CH3:14])[C:10]([NH:12][CH3:13])=[S:11])=O)=[CH:4][CH:3]=1.Cl.N1C=CC=CC=1.C([O-])(O)=O.[Na+]>>[Cl:1][C:2]1[CH:16]=[CH:15][C:5]([C:6]2[N:12]([CH3:13])[C:10](=[S:11])[N:9]([CH3:14])[N:8]=2)=[CH:4][CH:3]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=O)NN(C(=S)NC)C)C=C1
|
Name
|
|
Quantity
|
3.61 g
|
Type
|
reactant
|
Smiles
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Cl.N1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Type
|
CUSTOM
|
Details
|
were stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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warmed to reflux
|
Type
|
TEMPERATURE
|
Details
|
After refluxing for 5 hours the reaction
|
Duration
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5 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
WAIT
|
Details
|
It was then placed in a refrigerator for several hours before the precipitate
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
CUSTOM
|
Details
|
The collected material was dried partially by suction
|
Type
|
CUSTOM
|
Details
|
before being transferred to a desiccator
|
Type
|
CUSTOM
|
Details
|
where it was dried at high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C=1N(C(N(N1)C)=S)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |